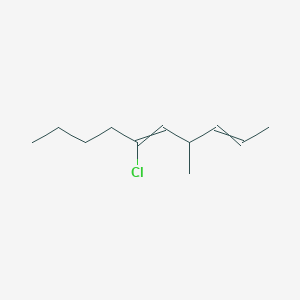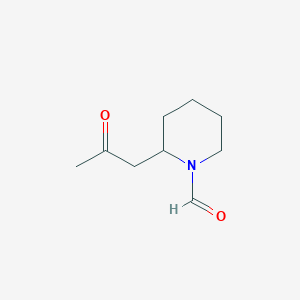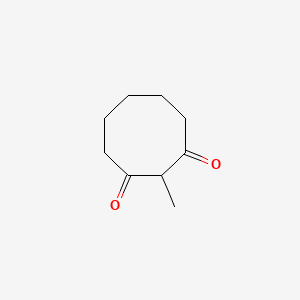
2-Methylcyclooctane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylcyclooctane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclooctane ring with two ketone groups at the 1 and 3 positions and a methyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclooctane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Dieckmann cyclization reaction, where a diester precursor undergoes intramolecular condensation to form the cyclooctane ring. The reaction is usually catalyzed by a strong base such as sodium ethoxide in an anhydrous solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylcyclooctane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclooctane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylcyclooctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used as a model system to study the behavior of cyclic ketones in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methylcyclooctane-1,3-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the cyclooctane ring provides a rigid framework that influences the compound’s reactivity. The pathways involved may include the formation of intermediates that undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Cyclooctane: Lacks the ketone groups and methyl substitution, making it less reactive.
2-Methylcyclohexane-1,3-dione: Has a smaller ring size, which affects its chemical properties and reactivity.
Cyclooctane-1,3-dione: Similar structure but without the methyl group, leading to different reactivity patterns.
Uniqueness: 2-Methylcyclooctane-1,3-dione is unique due to its combination of a large cyclooctane ring, two ketone groups, and a methyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72635-00-8 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-methylcyclooctane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-7-8(10)5-3-2-4-6-9(7)11/h7H,2-6H2,1H3 |
InChI-Schlüssel |
MCQJBMDWCVAYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


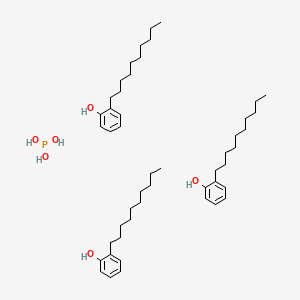


phosphanium bromide](/img/structure/B14465858.png)
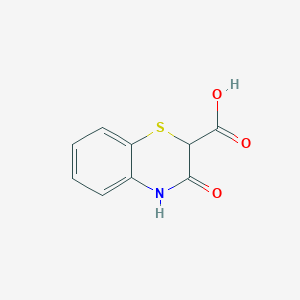

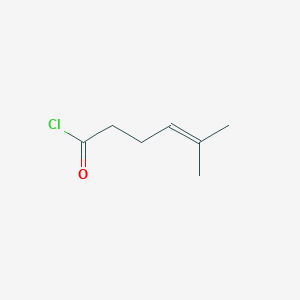
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
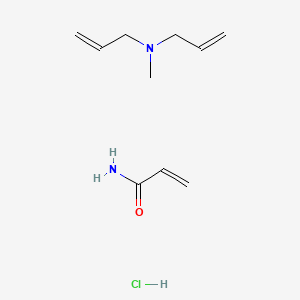
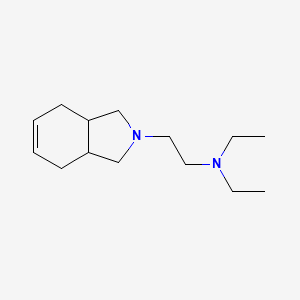
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
